molecular formula C19H20N4O4S B11056906 1,3,6-trimethyl-2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide

1,3,6-trimethyl-2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No.: B11056906
M. Wt: 400.5 g/mol
InChI Key: BVZMRZVMENFKAR-UHFFFAOYSA-N
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Description

1,3,6-trimethyl-2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-trimethyl-2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide typically involves multi-step organic reactions. The starting materials might include benzimidazole derivatives, quinoline derivatives, and various sulfonating agents. Common reaction conditions include:

    Temperature: Reactions are often carried out at elevated temperatures to facilitate the formation of the desired product.

    Catalysts: Acid or base catalysts may be used to enhance reaction rates.

    Solvents: Organic solvents such as dichloromethane, ethanol, or dimethyl sulfoxide (DMSO) are commonly used.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3,6-trimethyl-2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3,6-trimethyl-2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing its normal function.

    Modulating receptor activity: Interacting with cell surface receptors to alter cellular signaling pathways.

    Disrupting cellular processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar core structures but different substituents.

    Quinoline Derivatives: Compounds with a quinoline moiety and various functional groups.

Uniqueness

1,3,6-trimethyl-2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities or chemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

1,3,6-trimethyl-2-oxo-N-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)benzimidazole-5-sulfonamide

InChI

InChI=1S/C19H20N4O4S/c1-11-8-15-16(23(3)19(25)22(15)2)10-17(11)28(26,27)21-13-6-4-12-5-7-18(24)20-14(12)9-13/h4,6,8-10,21H,5,7H2,1-3H3,(H,20,24)

InChI Key

BVZMRZVMENFKAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)NC3=CC4=C(CCC(=O)N4)C=C3)N(C(=O)N2C)C

Origin of Product

United States

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